molecular formula C14H15BrO3 B14351984 5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid CAS No. 90239-51-3

5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid

Katalognummer: B14351984
CAS-Nummer: 90239-51-3
Molekulargewicht: 311.17 g/mol
InChI-Schlüssel: FXVFELUCXVNMPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is a chemical compound with the molecular formula C14H15BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, making it a halogenated compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the bromination of an indene derivative followed by further functionalization. One common method involves the bromination of 1-oxo-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The resulting bromo-indene derivative is then subjected to a reaction with pentanoic acid under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective synthesis on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2,3-dihydro-1H-inden-1-one oxime: This compound shares a similar indene backbone with a bromine atom but differs in the functional groups attached.

    3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione:

Uniqueness

5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90239-51-3

Molekularformel

C14H15BrO3

Molekulargewicht

311.17 g/mol

IUPAC-Name

5-(6-bromo-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid

InChI

InChI=1S/C14H15BrO3/c15-11-5-6-12-10(8-11)7-9(14(12)18)3-1-2-4-13(16)17/h5-6,8-9H,1-4,7H2,(H,16,17)

InChI-Schlüssel

FXVFELUCXVNMPN-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)C2=C1C=C(C=C2)Br)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.